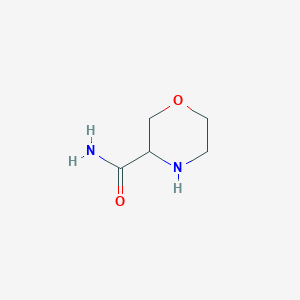

Morpholine-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPPJRTCRMQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848488-74-4 | |

| Record name | morpholine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Morpholine-3-carboxamide

For researchers, scientists, and professionals in drug development, (S)-morpholine-3-carboxamide represents a key chiral building block. Its morpholine core is a prevalent scaffold in numerous biologically active compounds. This guide provides a detailed technical overview of a primary synthesis protocol for (S)-morpholine-3-carboxamide, commencing with the synthesis of its carboxylic acid precursor from L-serine, followed by the final amidation step.

Synthesis of the Precursor: (S)-Morpholine-3-carboxylic acid

A robust and well-documented method for synthesizing (S)-morpholine-3-carboxylic acid begins with the readily available chiral starting material, L-serine. The following multi-step protocol is adapted from established patent literature, ensuring a reliable pathway to the desired precursor.[1][2]

Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic acid[1][2]

Step 1: Protection of L-Serine as L-Serine tert-butyl ester

-

Dissolve L-Serine (10.5g) in tert-butyl acetate (20-30ml).

-

At a temperature of 0-5°C, slowly add a 10-50% aqueous solution of perchloric acid (containing 2-4g of perchloric acid).

-

Allow the reaction mixture to warm to a temperature between 20-60°C and stir for 8-10 hours.

-

Upon completion, wash the reaction mixture with water (10-15ml) and then with an ammonium chloride solution (10-15ml).

-

Combine the aqueous layers and adjust the pH to 9-10 using potassium carbonate.

-

Extract the product with dichloromethane (3 x 100ml).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield L-serine tert-butyl ester as a faint yellow oil.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

-

Dissolve the L-serine tert-butyl ester (10g) obtained from the previous step in dichloromethane (100ml).

-

At a temperature of 0-10°C, slowly add a dichloromethane solution (30-50ml) containing chloroacetyl chloride (8.4-13.5g).

-

Allow the reaction mixture to warm to room temperature (20-30°C) and stir for 1 hour.

-

Add a 50% aqueous solution of sodium bicarbonate (50ml) and separate the layers.

-

Wash the organic layer with water (30ml) and brine (30ml).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

-

Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.

-

Add a toluene solution of sodium ethoxide dropwise to the mixture.

-

The reaction proceeds via intramolecular cyclization to form the morpholinone ring.

Step 4: Reduction to (S)-3-morpholinyl carboxylic acid tert-butyl ester

-

Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (8g) in methanol (80ml).

-

At 0°C, slowly add aluminum trichloride (8g). Stir the mixture at this temperature for 1 hour.

-

Add sodium borohydride (2.2g) portion-wise, ensuring the temperature is maintained.

-

Allow the reaction to warm to 20-40°C and stir for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium carbonate (100ml).

-

Extract the product with dichloromethane (3 x 100ml).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-3-morpholinyl carboxylic acid tert-butyl ester.[2]

Step 5: Deprotection to (S)-3-morpholinyl carboxylic acid

-

Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester (6g) in methanol (40ml).

-

At 0°C, slowly add a 30% solution of hydrogen chloride in methanol (20ml).

-

Stir the mixture at 0°C for 1 hour, then at room temperature for an additional hour.

-

Concentrate the reaction mixture under reduced pressure to obtain (S)-3-morpholinyl carboxylic acid.[1]

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | L-Serine (10.5g) | tert-butyl acetate, perchloric acid | Dichloromethane | 0-60 | 8-10 | L-serine tert-butyl ester | 65.0 |

| 2 | L-serine tert-butyl ester (10g) | Chloroacetyl chloride | Dichloromethane | 0-30 | 1 | N-chloroacetyl-L-serine tert-butyl ester | 83.7-85.6 |

| 4 | (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (8g) | Aluminum trichloride, Sodium borohydride | Methanol | 0-40 | 3 | (S)-3-morpholinyl carboxylic acid tert-butyl ester | 84.2 |

| 5 | (S)-3-morpholinyl carboxylic acid tert-butyl ester (6g) | Hydrogen chloride in methanol | Methanol | 0-25 | 2 | (S)-3-morpholinyl carboxylic acid | 97.2 |

Synthesis Pathway of (S)-Morpholine-3-carboxylic acid

Caption: Synthetic pathway for (S)-Morpholine-3-carboxylic acid from L-Serine.

Final Step: Amidation to (S)-Morpholine-3-carboxamide

With the synthesis of the carboxylic acid precursor complete, the final step is the formation of the primary amide. This is a standard transformation in organic synthesis and can be achieved through various well-established coupling methods.

General Experimental Protocol: Amidation

-

Dissolve (S)-Morpholine-3-carboxylic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).

-

Add a base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

-

Introduce a source of ammonia, such as ammonium chloride, to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to obtain (S)-Morpholine-3-carboxamide.

Workflow for the Amidation Step

Caption: General workflow for the amidation of (S)-Morpholine-3-carboxylic acid.

References

Synthesis of Enantiopure Morpholine-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust method for the synthesis of enantiopure morpholine-3-carboxamide, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a stereoselective, polymer-supported synthetic route, which ensures high enantiopurity of the final product. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and experimental workflow are presented to facilitate practical application in a research and development setting.

Introduction

Morpholine and its derivatives are prevalent scaffolds in a multitude of biologically active compounds and approved drugs. The chiral nature of many of these therapeutic agents necessitates the development of efficient and stereoselective synthetic methods. This compound, in its enantiopure form, serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide details a reliable strategy for its preparation, commencing from a readily available chiral starting material.

Recommended Synthetic Pathway

The recommended pathway for the synthesis of enantiopure this compound is a two-stage process:

-

Stage 1: Polymer-Supported Stereoselective Synthesis of Morpholine-3-carboxylic Acid. This stage utilizes enantiopure Fmoc-Ser(tBu)-OH immobilized on a solid support, which undergoes a series of reactions to form the morpholine ring system. The stereochemistry of the final product is controlled by the starting amino acid.

-

Stage 2: Amidation of Morpholine-3-carboxylic Acid. The resulting carboxylic acid is then converted to the target primary carboxamide using standard amide coupling methodologies.

This approach offers the advantages of a stereocontrolled synthesis and the purification benefits associated with solid-phase organic synthesis.

Signaling Pathway Diagram

Caption: Synthetic pathway for enantiopure this compound.

Experimental Protocols

Stage 1: Polymer-Supported Synthesis of (S)-Morpholine-3-carboxylic Acid[1][2]

This protocol is adapted from the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives.

Materials:

-

Fmoc-Ser(tBu)-OH loaded Wang resin

-

20% Piperidine in Dimethylformamide (DMF)

-

2-Nitrobenzenesulfonyl chloride (NsCl)

-

2,4,6-Collidine

-

Dichloromethane (DCM)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

α-Bromo ketone (e.g., bromoacetone)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

Procedure:

-

Fmoc Deprotection: Swell the Fmoc-Ser(tBu)-OH loaded resin in DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

-

N-Sulfonylation: Swell the deprotected resin in DCM. Add a solution of 2-nitrobenzenesulfonyl chloride (3 eq.) and 2,4,6-collidine (5 eq.) in DCM. Shake the reaction mixture at room temperature for 12 hours. Wash the resin with DCM, DMF, and methanol, and then dry under vacuum.

-

N-Alkylation: Swell the N-sulfonylated resin in DMF. Add a solution of the desired α-bromo ketone (e.g., bromoacetone, 5 eq.) and DBU (5 eq.) in DMF. Shake the reaction mixture at room temperature for 24 hours. Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

-

Cleavage and Reductive Cyclization: Prepare a cleavage cocktail of TFA/TES/DCM (e.g., 95:2.5:2.5). Add the cleavage cocktail to the resin and shake at room temperature for 2 hours. The inclusion of triethylsilane (TES) in the cleavage cocktail facilitates the stereoselective formation of the morpholine ring.[1][2] Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude (S)-morpholine-3-carboxylic acid. Purify by appropriate chromatographic techniques.

Stage 2: Amidation of (S)-Morpholine-3-carboxylic Acid

This is a general procedure for amide bond formation using a common coupling reagent.

Materials:

-

(S)-Morpholine-3-carboxylic acid (with N-protection if necessary, e.g., Boc)

-

Ammonium chloride (NH₄Cl)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected (S)-morpholine-3-carboxylic acid (1 eq.) in DMF.

-

Add HATU (1.1 eq.) and DIPEA (2 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, prepare a solution of ammonium chloride (1.5 eq.) and DIPEA (1.5 eq.) in DMF.

-

Add the ammonium chloride solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the enantiopure this compound.

-

If an N-protecting group was used, it can be removed in a final step (e.g., TFA for Boc deprotection).

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |

| Stage 1 | |||||

| Polymer-Supported Synthesis & Cleavage | Immobilized Fmoc-Ser(tBu)-OH | N-Sulfonyl-Morpholine-3-carboxylic Acid | 1. Piperidine/DMF; 2. NsCl, collidine; 3. Bromoacetone, DBU; 4. TFA, TES, DCM | 70-85 | [1] |

| Stage 2 | |||||

| Amidation | N-Boc-Morpholine-3-carboxylic Acid | N-Boc-Morpholine-3-carboxamide | HATU, NH₄Cl, DIPEA, DMF | 80-95 | General |

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Table 2: Enantiomeric Excess Data

| Product | Analytical Method | Enantiomeric Excess (ee %) | Reference |

| (S)-Morpholine-3-carboxylic Acid | Chiral HPLC | >98% | [1] |

| (S)-Morpholine-3-carboxamide | Chiral HPLC | >98% (expected) | - |

Note: The amidation step is not expected to affect the stereocenter at the 3-position.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of enantiopure this compound.

Conclusion

The presented polymer-supported approach provides a reliable and stereocontrolled method for the synthesis of enantiopure morpholine-3-carboxylic acid, which can be readily converted to the target this compound. This guide offers detailed protocols and expected outcomes to aid researchers in the efficient preparation of this valuable chiral building block for applications in drug discovery and development. The use of solid-phase synthesis in the initial stage simplifies purification and handling, making this an attractive route for library synthesis and scale-up operations.

References

Chiral Synthesis of Morpholine-3-carboxamide from Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic pathway for the chiral synthesis of (S)-Morpholine-3-carboxamide and (R)-Morpholine-3-carboxamide, starting from the readily available amino acids L-serine and D-serine, respectively. The morpholine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are of significant interest for the development of novel therapeutic agents. This document outlines a five-step synthetic sequence, including detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of chiral Morpholine-3-carboxamide from serine can be achieved through a five-step sequence. The general workflow involves the initial protection of the carboxylic acid functionality of serine as a tert-butyl ester, followed by N-acylation with chloroacetyl chloride. The subsequent intramolecular cyclization, reduction of the resulting lactam, and a final amidation step yield the target molecule. The chirality of the starting serine enantiomer is preserved throughout the synthesis.

Caption: Overall synthetic workflow from serine to this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of (S)-Morpholine-3-carboxamide from L-serine. The data is compiled from analogous reactions reported in the literature and should be considered representative.[1][2]

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | L-Serine | L-Serine tert-butyl ester | 65-75 |

| 2 | N-Acylation | L-Serine tert-butyl ester | N-chloroacetyl-L-serine tert-butyl ester | 85-95 |

| 3 | Intramolecular Cyclization | N-chloroacetyl-L-serine tert-butyl ester | (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester | 70-80 |

| 4 | Lactam Reduction | (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester | (S)-Morpholine-3-carboxylic acid tert-butyl ester | 60-70 |

| 5 | Amidation | (S)-Morpholine-3-carboxylic acid | (S)-Morpholine-3-carboxamide | 75-85 |

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of (S)-Morpholine-3-carboxamide from L-serine.[1][2] For the synthesis of the (R)-enantiomer, D-serine should be used as the starting material.

Step 1: Synthesis of L-Serine tert-butyl ester

Caption: Experimental workflow for the synthesis of L-Serine tert-butyl ester.

Protocol:

-

Dissolve L-serine (10.5 g, 100 mmol) in tert-butyl acetate (30 mL).

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add a 10-50% aqueous solution of perchloric acid (catalytic amount, e.g., 0.1 equivalents).

-

Allow the reaction mixture to warm to 20-40 °C and stir for 8-10 hours.

-

After the reaction is complete, wash the mixture with water (15 mL) and saturated aqueous ammonium chloride solution (15 mL).

-

Separate the aqueous layer and adjust the pH to 9-10 with potassium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oil.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

Protocol:

-

Dissolve L-serine tert-butyl ester (10.0 g, 62 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0-10 °C.

-

Slowly add a solution of chloroacetyl chloride (1.1-1.5 equivalents) in dichloromethane (50 mL) dropwise.

-

Allow the reaction mixture to warm to 20-30 °C and stir for 1 hour.

-

Wash the reaction mixture with a 50% aqueous solution of sodium bicarbonate (50 mL), followed by water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester

Protocol:

-

Dissolve N-chloroacetyl-L-serine tert-butyl ester (13.2 g, 55.5 mmol) in toluene.

-

Add a solution of sodium ethoxide (1.0-1.2 equivalents) in toluene dropwise at a temperature between 30-110 °C.

-

Stir the reaction mixture for 2-4 hours at the same temperature.

-

After completion of the reaction (monitored by TLC), cool the mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.

Step 4: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester

Caption: Experimental workflow for the reduction of the lactam.

Protocol:

-

Dissolve (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester (e.g., 10 mmol) in methanol.

-

Add aluminum trichloride (1.0-1.5 equivalents) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add sodium borohydride (2.0-3.0 equivalents) portion-wise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-Morpholine-3-carboxylic acid tert-butyl ester.

Step 5: Synthesis of (S)-Morpholine-3-carboxamide

This final step involves the conversion of the carboxylic acid to the primary amide. First, the tert-butyl ester is deprotected to the carboxylic acid, which is then converted to the amide.

5a. Deprotection to (S)-Morpholine-3-carboxylic acid:

-

Dissolve (S)-Morpholine-3-carboxylic acid tert-butyl ester in methanol.

-

Add a solution of hydrogen chloride in methanol (e.g., 3M) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain (S)-Morpholine-3-carboxylic acid hydrochloride.

5b. Amidation to (S)-Morpholine-3-carboxamide:

-

To a solution of (S)-Morpholine-3-carboxylic acid hydrochloride (e.g., 5 mmol) in dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours to form the acyl chloride.

-

In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., by bubbling ammonia gas through cold dioxane or using a solution of ammonia in methanol).

-

Slowly add the acyl chloride solution to the ammonia solution at 0 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield (S)-Morpholine-3-carboxamide.

Characterization Data

The synthesized (S)-Morpholine-3-carboxamide should be characterized by standard analytical techniques to confirm its structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the amide protons.

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.

-

Chiral HPLC: The enantiomeric purity of the final product can be determined by chiral High-Performance Liquid Chromatography.

This guide provides a foundational framework for the synthesis of chiral this compound from serine. Researchers should optimize the reaction conditions for each step based on their specific laboratory setup and available resources. Appropriate safety precautions should be taken when handling all chemicals.

References

Technical Guide: Preparation of Morpholine-3-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Morpholine-3-carboxamide hydrochloride, a valuable intermediate in pharmaceutical development. This document outlines a feasible synthetic pathway, starting from readily available precursors, and details the experimental protocols for the key transformations. Quantitative data and characterization details are summarized for clarity. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The morpholine ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. This compound hydrochloride, in particular, serves as a key building block for the synthesis of more complex bioactive molecules. This guide details a robust laboratory-scale preparation of this compound.

Synthetic Pathway

The synthesis of this compound hydrochloride can be envisioned as a two-stage process. The first stage involves the synthesis of the key intermediate, (S)-Morpholine-3-carboxylic acid, from L-serine. The second stage focuses on the conversion of the carboxylic acid to the primary amide, followed by the formation of the hydrochloride salt.

Caption: Overall synthetic pathway for this compound hydrochloride.

Experimental Protocols

Stage 1: Synthesis of (S)-Morpholine-3-carboxylic acid

This procedure is adapted from known methods for the synthesis of morpholine derivatives from amino acids.

3.1.1. Protection of L-Serine

-

Suspend L-Serine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to the suspension.

-

Cool the mixture in an ice bath and add a protecting group reagent (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with an organic solvent and purify by standard methods.

3.1.2. Cyclization

-

Dissolve the N-protected L-Serine in an anhydrous solvent (e.g., THF).

-

Add a base (e.g., sodium hydride) portion-wise at 0 °C.

-

Add a cyclizing agent, such as 1,2-dibromoethane or a suitable equivalent, dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until completion.

-

Quench the reaction carefully with water and extract the cyclized product.

3.1.3. Deprotection and Ring Formation

-

The specific deprotection method will depend on the protecting group used. For a Cbz group, catalytic hydrogenation (e.g., using Pd/C) is common. For a Boc group, treatment with an acid like trifluoroacetic acid is effective.

-

Following deprotection, if a reduction step is necessary to form the morpholine ring from an intermediate like a morpholinone, a reducing agent such as lithium aluminum hydride or borane can be employed.

-

After workup and purification, (S)-Morpholine-3-carboxylic acid is obtained.

Stage 2: Synthesis of this compound hydrochloride

Caption: Experimental workflow for amide formation and salt preparation.

3.2.1. Amide Formation via Acyl Chloride

-

To a solution of Morpholine-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for a few hours or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

Dissolve the acyl chloride in an anhydrous solvent and cool in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization to obtain this compound.

3.2.2. Hydrochloride Salt Formation

-

Dissolve the purified this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Data Presentation

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound;hydrochloride[1] |

| CAS Number | 1101822-34-7[1] |

| Molecular Formula | C₅H₁₁ClN₂O₂[1] |

| Molecular Weight | 166.61 g/mol |

Reaction Parameters (Hypothetical)

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Acyl Chloride Formation | Morpholine-3-carboxylic acid, Oxalyl Chloride, cat. DMF | DCM | 0 °C to RT | 2 | ~95 |

| Amidation | Acyl chloride, Ammonia | DCM | 0 °C to RT | 4 | ~80 |

| Salt Formation | This compound, HCl in Ether | Diethyl Ether | 0 °C | 1 | >95 |

Characterization Data (Expected)

| Analysis | Expected Results |

| ¹H NMR (D₂O) | Peaks corresponding to the morpholine ring protons and the amide protons. |

| ¹³C NMR (D₂O) | Signals for the carbonyl carbon and the four distinct carbons of the morpholine ring. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amide and ammonium), C=O stretching (amide), and C-O-C stretching (ether). |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (m/z ~131.08). |

| Purity (HPLC) | >98% |

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound hydrochloride. The described pathway and experimental protocols are based on established chemical principles and are intended to be a valuable resource for chemists in the pharmaceutical and related industries. The provided data tables offer a clear summary of the key quantitative aspects of this synthesis. Researchers are encouraged to adapt and optimize these methods for their specific laboratory conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of Morpholine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Morpholine-3-carboxamide. The information is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a carboxamide group at the 3-position. This structure imparts specific physicochemical characteristics that are crucial for its behavior in biological systems and its utility as a scaffold in drug design. The morpholine ring, in particular, is often incorporated into bioactive molecules to improve their pharmacokinetic profile.[1][2]

Quantitative physicochemical data for this compound and its hydrochloride salt are summarized in the table below.

| Property | Value (this compound) | Value (this compound HCl) | Source |

| Molecular Formula | C₅H₁₀N₂O₂ | C₅H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 130.14 g/mol | 166.60 g/mol | [3][4] |

| IUPAC Name | This compound | This compound;hydrochloride | [4] |

| SMILES | C1COCC(N1)C(=O)N | C1COCC(N1)C(=O)N.Cl | [3][4] |

| InChIKey | YPSPPJRTCRMQGD-UHFFFAOYSA-N | UXLHIHZQLXTZSC-UHFFFAOYSA-N | [3][4] |

| Polar Surface Area | 64.4 Ų | 64.4 Ų | [4] |

| Rotatable Bond Count | 1 | 1 | [4] |

| Hydrogen Bond Donors | 2 | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | 3 | [4] |

Synthesis and Characterization

The synthesis of morpholine derivatives is a well-established area of organic chemistry.[5] While specific protocols for this compound are not extensively detailed in the provided literature, a general synthetic pathway can be proposed based on standard amide bond formation reactions.

General Synthesis Workflow

A common method for synthesizing carboxamides is the coupling of a carboxylic acid with an amine. In this case, Morpholine-3-carboxylic acid would be activated and then reacted with ammonia or an ammonia equivalent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Amide Formation via Acyl Chloride

-

Activation of Carboxylic Acid : Morpholine-3-carboxylic acid (1 equivalent) is suspended in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon). A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), (1.1-1.5 equivalents) is added dropwise, often with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the conversion to the acyl chloride intermediate is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Amidation : The reaction mixture containing the acyl chloride is cooled in an ice bath. A solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) is added slowly. The reaction is highly exothermic and should be controlled carefully.

-

Work-up and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove unreacted starting materials and byproducts. The crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the chemical structure, showing characteristic peaks for the morpholine ring protons and carbons, as well as the carboxamide group.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the expected mass-to-charge ratio (m/z) for the molecular ion.[6]

-

Infrared (IR) Spectroscopy : Used to identify functional groups. Key absorptions would include N-H stretching for the amide, C=O stretching (amide I band), and N-H bending (amide II band).

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used for both qualitative and quantitative analysis of morpholine and its derivatives, often after a derivatization step to increase volatility.[7][8]

Biological Activity and Potential Signaling Pathways

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][9] The morpholine moiety can improve the pharmacokinetic profile of a molecule and often plays a key role in binding to biological targets.[2]

While specific studies on this compound are limited, derivatives with similar structures have shown activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11] This pathway is a critical regulator of cell growth, proliferation, and survival.

Hypothetical Interaction with the PI3K/Akt/mTOR Pathway

Based on the activity of related morpholine-containing compounds, it is plausible that this compound could act as an inhibitor within the PI3K/Akt/mTOR signaling cascade. Aryl-morpholine structures, in particular, have been identified as pharmacophores that interact with the PI3K kinase family.[2] Inhibition of this pathway is a major focus of anticancer drug development.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a small molecule with physicochemical properties that make it an attractive scaffold for medicinal chemistry research. Its synthesis can be achieved through standard organic chemistry protocols, and its structure suggests potential for biological activity, possibly through interaction with critical cellular signaling pathways like PI3K/Akt/mTOR. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational technical overview to support such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

Spectroscopic Characterization of (S)-Morpholine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the chiral compound (S)-Morpholine-3-carboxamide. The morpholine scaffold is a significant pharmacophore in medicinal chemistry, and a comprehensive understanding of its spectroscopic characteristics is essential for the identification, characterization, and quality control of its derivatives. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for (S)-Morpholine-3-carboxamide. These values are based on characteristic data for morpholine derivatives and primary amides. Actual experimental values may vary slightly based on solvent, concentration, and instrument conditions.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (axial) | ~ 3.90 - 4.10 | dd | J ≈ 11.5, 3.5 |

| H-2 (equatorial) | ~ 3.75 - 3.95 | dd | J ≈ 11.5, 2.5 |

| H-3 | ~ 3.50 - 3.70 | t | J ≈ 4.5 |

| H-5 (axial) | ~ 2.70 - 2.90 | ddd | J ≈ 12.0, 12.0, 3.0 |

| H-5 (equatorial) | ~ 2.90 - 3.10 | dt | J ≈ 12.0, 3.0 |

| H-6 (axial) | ~ 3.60 - 3.80 | ddd | J ≈ 11.5, 11.5, 3.0 |

| H-6 (equatorial) | ~ 3.40 - 3.60 | dt | J ≈ 11.5, 3.0 |

| NH (morpholine) | ~ 1.90 - 2.50 | br s | - |

| CONH₂ | ~ 7.00 - 7.50 and ~ 6.50 - 7.00 | br s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 170 - 175 |

| C-2 | ~ 66 - 68 |

| C-3 | ~ 48 - 52 |

| C-5 | ~ 44 - 46 |

| C-6 | ~ 66 - 68 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3100 | Strong, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amide (CONH₂) |

| 3350 - 3250 | Medium | N-H Stretch | Morpholine (N-H) |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic CH₂ |

| ~ 1670 | Strong | C=O Stretch (Amide I) | Primary Amide (C=O) |

| ~ 1620 | Medium | N-H Bend (Amide II) | Primary Amide (N-H) |

| ~ 1410 | Medium | C-N Stretch | Amide (C-N) |

| ~ 1115 | Strong | C-O-C Stretch (asymmetric) | Ether (C-O-C) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 130 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Low | [M - NH₃]⁺ |

| 86 | High | [M - CONH₂]⁺ |

| 44 | High | [CONH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of (S)-Morpholine-3-carboxamide.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Morpholine-3-carboxamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in (S)-Morpholine-3-carboxamide.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of (S)-Morpholine-3-carboxamide to support its structural elucidation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Spectrum Acquisition (Positive Ion Mode):

-

Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system.

-

The ESI process involves applying a high voltage to the liquid to create an aerosol, followed by desolvation to generate gas-phase ions.[2][3]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Subject the precursor ion to Collision-Induced Dissociation (CID) to generate fragment ions.

-

Analyze the resulting product ion spectrum to identify characteristic fragmentation patterns. The cleavage of the amide bond is a common fragmentation pathway.[4][5]

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (S)-Morpholine-3-carboxamide.

Caption: General workflow for spectroscopic analysis.

References

Elusive Crystal Structure of Morpholine-3-carboxamide: A Technical Overview and Guide to Related Analogs

For researchers, scientists, and drug development professionals, obtaining the precise three-dimensional structure of a molecule is paramount for understanding its function and potential applications. However, the X-ray crystal structure of Morpholine-3-carboxamide remains elusive, with no publicly available data in leading crystallographic databases as of December 2025. This technical guide provides a comprehensive analysis of the available crystallographic data for two closely related analogs, 4-Morpholinecarboxamidine and N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide, offering valuable insights into the structural characteristics of this class of compounds. Additionally, a detailed experimental protocol for determining the crystal structure of small molecules is presented, alongside a visual workflow.

Crystallographic Insights from Structurally Similar Molecules

In the absence of a crystal structure for this compound, examining the structures of its analogs can provide crucial information regarding the conformational preferences of the morpholine ring and the nature of intermolecular interactions.

Analog 1: 4-Morpholinecarboxamidine

The crystal structure of 4-Morpholinecarboxamidine (C₅H₁₁N₃O) reveals that the morpholine ring adopts a stable chair conformation. The crystal packing is dominated by a network of hydrogen bonds, with N—H⋯N and N—H⋯O interactions linking the molecules into a three-dimensional array.

Table 1: Crystal Data and Structure Refinement for 4-Morpholinecarboxamidine

| Parameter | Value |

| Empirical Formula | C₅H₁₁N₃O |

| Formula Weight | 129.17 |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| Unit Cell Dimensions | a = 16.5910(6) Å, c = 9.7939(3) Å |

| Volume | 2695.9(2) ų |

| Z | 16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2sigma(I)] | R1 = 0.0269, wR2 = 0.0673 |

Table 2: Selected Bond Lengths and Angles for 4-Morpholinecarboxamidine

| Bond | Length (Å) | Angle | Degrees (°) |

| N(1)-C(1) | 1.297(2) | N(1)-C(1)-N(2) | 124.8(2) |

| N(2)-C(1) | 1.360(2) | N(1)-C(1)-N(3) | 119.7(2) |

| N(3)-C(1) | 1.390(2) | N(2)-C(1)-N(3) | 115.5(1) |

Analog 2: N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide

Similarly, the morpholine ring in N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide (C₁₁H₁₁F₃N₂O₂) is also found in a chair conformation. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along the[1] crystallographic direction.

Table 3: Crystal Data and Structure Refinement for N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁F₃N₂O₂ |

| Formula Weight | 260.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.8515(4) Å, b = 17.8264(6) Å, c = 8.6872(4) Å, β = 109.790(5)° |

| Volume | 1144.09(8) ų |

| Z | 4 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.1065 |

Table 4: Selected Bond Lengths and Angles for N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(7) | 1.226(2) | O(1)-C(7)-N(1) | 123.1(2) |

| N(1)-C(1) | 1.416(2) | O(1)-C(7)-N(2) | 121.1(2) |

| N(2)-C(7) | 1.362(2) | C(8)-N(2)-C(7) | 125.6(1) |

A Roadmap to Structure Determination: Experimental Protocols

For researchers aiming to determine the crystal structure of this compound or other small molecules, the following generalized protocol for single-crystal X-ray crystallography serves as a comprehensive guide.

1. Synthesis and Purification: The initial and critical step is the synthesis of the target compound followed by rigorous purification to at least 98% purity. Techniques such as recrystallization, column chromatography, or sublimation are commonly employed.

2. Crystal Growth: The generation of high-quality single crystals is often the most challenging aspect. Suitable crystals should be well-formed, optically clear, and typically between 0.1 and 0.5 mm in each dimension. Common methods include:

-

Slow Evaporation: A nearly saturated solution is allowed to evaporate slowly, leading to gradual crystallization.

-

Vapor Diffusion: A solution of the compound is exposed to the vapor of an "anti-solvent" in which it is insoluble, inducing crystallization.

-

Slow Cooling: A saturated solution at a higher temperature is cooled slowly, decreasing the solubility and promoting crystal growth.

-

Solvent Layering: A solvent containing the compound is carefully layered over a denser, miscible anti-solvent, with crystals forming at the interface.

3. Crystal Selection and Mounting: Promising crystals are selected under a microscope and mounted on a goniometer head, often in a cryo-stream of nitrogen to protect them during data collection.

4. X-ray Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. As the crystal is rotated in a monochromatic X-ray beam, a detector records the resulting diffraction pattern.

5. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved, typically using direct methods, to generate an initial electron density map.

6. Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed data.

7. Structure Validation and Deposition: The final structure is validated for chemical and crystallographic correctness and is typically deposited in a public database like the Cambridge Structural Database (CSD).

Visualizing the Path to a Crystal Structure

The workflow for determining the crystal structure of a small molecule is a multi-step process, from the initial synthesis to the final deposition of the structural data.

Caption: A generalized workflow for small molecule X-ray crystallography.

Biological Relevance of the Morpholine Scaffold

While specific signaling pathways for this compound have not been identified, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry. Its presence in a molecule can confer favorable physicochemical properties, such as improved solubility and metabolic stability. Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, by interacting with various biological targets. The precise biological role of this compound, however, awaits further investigation.

References

A Methodological Guide to Characterizing the Solubility and Stability of Morpholine-3-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Morpholine-3-carboxamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine moiety is a privileged structure known to improve the pharmacokinetic profiles of bioactive molecules, including solubility and metabolic stability.[1][2][3] This technical guide outlines the fundamental experimental protocols for determining the aqueous and solvent solubility, as well as the intrinsic stability, of this compound. While specific quantitative data for this compound is not extensively available in public literature, this document provides a comprehensive framework for researchers to generate this critical data in a laboratory setting. The methodologies described herein are based on industry-standard practices and regulatory guidelines for drug substance characterization.

Physicochemical Properties of this compound

Understanding the basic physicochemical properties is the first step in characterization. This compound is the parent compound of Morpholine-3-carboxylic acid amide hydrochloride.[4] The morpholine ring, a key feature of this molecule, generally enhances solubility and reactivity.[5]

Table 1: Computed Physicochemical Properties of this compound Parent Compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₂ | PubChem CID: 19792002 |

| Molecular Weight | 130.15 g/mol | PubChem CID: 19792002 |

| Topological Polar Surface Area | 64.4 Ų | PubChem CID: 19792002 |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 19792002 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 19792002 |

| Rotatable Bond Count | 1 | PubChem CID: 19792002 |

Note: These properties are computationally derived and should be confirmed experimentally.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability and formulation design.[6] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[6][7]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is designed to determine the solubility of this compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of the compound by allowing it to reach saturation in a solvent over a defined period.

Materials:

-

This compound (solid)

-

Selection of solvents (e.g., Water, pH buffers, Ethanol, Methanol, DMSO, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[8][9]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.[7][10]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful filtration of the supernatant through a syringe filter to remove any remaining particulates.[6]

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or LC-MS.[11]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Table 2: Recommended Solvents for Solubility Profiling

| Solvent Type | Examples | Purpose |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | Assess solubility across a physiological pH range, crucial for predicting oral absorption.[8] |

| pH 4.5 (Acetate Buffer) | ||

| pH 6.8 (Simulated Intestinal Fluid) | ||

| pH 7.4 (Phosphate Buffer) | ||

| Organic Solvents | Water | Determine aqueous solubility, a key parameter for biopharmaceutical classification.[12] |

| Methanol, Ethanol | Common solvents used in formulation and synthesis. | |

| Acetonitrile (ACN) | Used in analytical method development and as a formulation solvent. | |

| Dimethyl Sulfoxide (DMSO) | High-capacity solvent often used for creating stock solutions in biological screening. |

Visualization: Solubility Determination Workflow

Caption: A flowchart of the shake-flask method for solubility determination.

Stability Assessment and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors such as heat, light, and pH.[13] Forced degradation (or stress testing) is a critical component of this process, used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14]

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade this compound under a variety of stress conditions to produce potential degradation products for analytical method development and stability assessment.[15]

Methodology: Forced degradation studies are typically performed on a single batch of the drug substance.[16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely destroying the parent molecule.[14] A control sample (unstressed) should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Dissolve the compound in a dilute acid solution (e.g., 0.1N HCl) and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes to several hours).[13] Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve the compound in a dilute base solution (e.g., 0.1N NaOH) and heat at a controlled temperature (e.g., 60°C) for a set period.[13] Neutralize the sample before analysis.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[13][14] The reaction time can vary from hours to days.

-

Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C) with or without humidity (e.g., 75% RH) for a defined period (e.g., 1-2 weeks).[16]

-

Photolytic Degradation: Expose the solid or solution form of the drug substance to a controlled source of UV and visible light. The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A dark control should be run in parallel.

Table 3: Summary of Typical Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Purpose |

| Acid Hydrolysis | 0.1N - 1N HCl, heat | Hours to Days | To assess lability to low pH environments. |

| Base Hydrolysis | 0.1N - 1N NaOH, heat | Hours to Days | To assess lability to high pH environments. |

| Oxidation | 3-30% H₂O₂, room temp | Hours to Days | To identify susceptibility to oxidative degradation.[16] |

| Thermal | 60-80°C (solid or solution) | Days to Weeks | To evaluate intrinsic thermal stability. |

| Photolytic | >1.2 million lux hours (visible) | As per ICH Q1B | To determine light sensitivity and packaging requirements.[16] |

| >200 W·h/m² (UV) |

Visualization: Stability-Indicating Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[9][17][18] HPLC is the most common technique for this purpose.[9]

Caption: A workflow for developing a stability-indicating analytical method.

Potential Metabolic Pathways

While specific signaling pathways for this compound are not defined, the metabolic fate of the core morpholine structure has been studied. In various microorganisms, morpholine undergoes biodegradation initiated by the enzymatic cleavage of the heterocyclic ring.[19][20]

The primary enzyme, morpholine monooxygenase, often a cytochrome P450, catalyzes the ring opening to form intermediates like 2-(2-aminoethoxy)acetic acid.[21][22] This can be further metabolized to yield glycolate and ethanolamine, eventually leading to mineralization.[22] Understanding this pathway is relevant for predicting the potential metabolic fate of this compound in biological systems.

Visualization: Generalized Morpholine Biodegradation Pathway

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 13. ijrpp.com [ijrpp.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajpsonline.com [ajpsonline.com]

- 16. onyxipca.com [onyxipca.com]

- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 18. youtube.com [youtube.com]

- 19. real.mtak.hu [real.mtak.hu]

- 20. researchgate.net [researchgate.net]

- 21. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]

- 22. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of (3S)-Morpholine-3-carboxamide

An In-depth Technical Guide to (3S)-Morpholine-3-carboxamide for Researchers and Drug Development Professionals

Introduction

(3S)-Morpholine-3-carboxamide is a chiral heterocyclic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics. Its presence can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a valuable building block in the design of therapeutics, particularly for the central nervous system (CNS).[1] The carboxamide group at the 3-position provides a versatile handle for further chemical modification, allowing for its incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications in drug discovery.

Physicochemical and Supplier Data

The following tables summarize key quantitative data for (3S)-Morpholine-3-carboxamide and its closely related precursors.

Table 1: Physicochemical Properties of (3S)-Morpholine-3-carboxamide and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| (3S)-Morpholine-3-carboxamide | 1272667-18-1 | C₅H₁₀N₂O₂ | 130.15 | 96% | The primary compound of interest. |

| Morpholine-3-carboxamide | 848488-74-4 | C₅H₁₀N₂O₂ | 130.15 | 97%[2] | Racemic or unspecified stereochemistry. |

| Morpholine-3-carboxylic acid amide hydrochloride | 1101822-34-7 | C₅H₁₁ClN₂O₂ | 166.60[3] | - | Hydrochloride salt form. |

| (3S)-Morpholine-3-carboxylic acid | 106825-79-0 | C₅H₉NO₃ | 131.13 | 95%[4] | Key chiral precursor. |

Table 2: Commercial Suppliers of (3S)-Morpholine-3-carboxamide and Precursors

| Supplier | Compound Name | CAS Number | Catalog Number | Purity/Notes |

| Sigma-Aldrich | (3S)-Morpholine-3-carboxamide | 1272667-18-1 | - | 96% Purity. |

| Sunway Pharm Ltd | This compound | 848488-74-4 | CB75727 | 97% Purity. Available in 250mg, 1g, 5g sizes.[2] |

| Fisher Scientific | Morpholine-3-carboxylic acid amide hydrochloride | 1101822-34-7 | Z1376 (via eMolecules) | Hydrochloride salt.[5] |

| Apollo Scientific | (3S)-Morpholine-3-carboxylic acid | 106825-79-0 | OR308162 | 95% Purity. Precursor for amide synthesis.[4] |

| Chem-Impex | Morpholine-3-carboxylic acid | 77873-76-8 | 27725 | ≥ 99% Purity. Precursor for amide synthesis.[6] |

| BLD Pharm | (S)-Morpholine-3-carboxylic acid hydrochloride | 1187929-04-9 | - | Hydrochloride salt of the precursor.[7] |

Synthesis and Experimental Protocols

The synthesis of (3S)-Morpholine-3-carboxamide is typically achieved via the amidation of its corresponding carboxylic acid precursor, (3S)-Morpholine-3-carboxylic acid. The synthesis of this chiral precursor from L-serine has been detailed in patent literature.[8][9]

Protocol 1: Synthesis of (3S)-Morpholine-3-carboxylic Acid from L-Serine

This multi-step protocol is adapted from a patented synthetic method.[8][9]

Step 1: Synthesis of L-Serine tert-butyl ester

-

Dissolve L-serine (1 equivalent) in tert-butyl acetate.

-

Cool the mixture to 0°C.

-

Slowly add a catalytic amount of perchloric acid solution (e.g., 0.05-0.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

Work up the reaction by washing with water and ammonium chloride solution.

-

Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the L-serine tert-butyl ester.

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

-

Dissolve the L-serine tert-butyl ester (1 equivalent) from Step 1 in dichloromethane.

-

Cool the solution to 10°C.

-

Slowly add a dichloromethane solution of chloroacetyl chloride (1-5 equivalents) dropwise.

-

Allow the reaction to warm to 20-30°C and stir for 1 hour.

-

Quench the reaction by adding a saturated sodium bicarbonate aqueous solution and separate the layers.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate and concentrate to afford the N-chloroacetylated intermediate.

Step 3: Synthesis of (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester

-

Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) from Step 2 in toluene.

-

Add a toluene solution of sodium ethoxide (1-4 equivalents) dropwise. The reaction is conducted between 30-110°C to induce cyclization.

-

Monitor the reaction for completion. Upon completion, perform an appropriate aqueous workup to isolate the cyclic product.

Step 4: Synthesis of (S)-3-morpholinyl carboxylic acid tert-butyl ester

-

Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester (1 equivalent) from Step 3 in methanol.

-

Successively add aluminum trichloride and sodium borohydride (0.5-3 equivalents) to reduce the amide carbonyl. The reaction is typically run between 0-40°C.

-

After the reaction is complete, quench carefully and perform an extractive workup to isolate the reduced morpholine ring.

Step 5: Synthesis of (S)-3-morpholinyl carboxylic acid (Final Precursor)

-

Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester from Step 4 in methanol.

-

Add a methanol solution of hydrogen chloride to hydrolyze the tert-butyl ester.

-

Isolate the final product, (S)-3-morpholinyl carboxylic acid, upon completion.

Caption: Workflow for the synthesis of the key precursor (3S)-Morpholine-3-carboxylic acid.

Protocol 2: Amidation to (3S)-Morpholine-3-carboxamide

This final step involves a standard peptide coupling reaction.[10]

-

Dissolve (3S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and an activator like HOBt (1-hydroxybenzotriazole) (1.1 equivalents).

-

Add a base, such as triethylamine or DIPEA (2-3 equivalents), to the mixture.

-

Introduce the ammonia source. This can be aqueous ammonia, ammonium chloride, or another suitable aminating agent.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Perform an extractive workup and purify the crude product by column chromatography or recrystallization to obtain pure (3S)-Morpholine-3-carboxamide.

Applications in Research and Drug Development

The morpholine scaffold is a cornerstone in modern drug design, imparting beneficial properties that address the challenges of pharmacokinetics and pharmacodynamics (PK/PD).[1]

Role as a Privileged Scaffold

The morpholine ring's weak basicity (pKa ~7-8) and its ability to act as both a hydrogen bond acceptor (oxygen atom) and donor (protonated nitrogen atom) allow it to engage in diverse interactions with biological targets.[1] This versatility has led to its incorporation into numerous drug candidates across different therapeutic areas.

-

CNS Drug Discovery : The scaffold is frequently used to optimize blood-brain barrier penetration. Its physicochemical properties strike a balance between lipophilicity and hydrophilicity, which is crucial for CNS uptake. It is found in molecules targeting receptors for mood disorders, enzymes implicated in neurodegenerative diseases (like BACE-1 for Alzheimer's), and kinases involved in CNS tumors (like mTOR).

-

Oncology : Morpholine derivatives have been investigated as potent anti-tumor agents. For example, some morpholine-acetamide derivatives have shown significant inhibitory activity against carbonic anhydrase and Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in tumor survival under hypoxic conditions.[11]

-

Infectious Diseases : The approved antibiotic Linezolid contains a morpholine ring, highlighting its utility in developing antibacterial agents.

Example Signaling Pathway: HIF-1α in Cancer

Given the documented activity of morpholine derivatives against HIF-1α, this pathway serves as a relevant example for drug development professionals.[11] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. Under hypoxic conditions, common in solid tumors, PHD activity is inhibited. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes that promote tumor survival, angiogenesis, and metastasis.

Caption: Simplified HIF-1α pathway, a target for morpholine-based anticancer agents.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:848488-74-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 106825-79-0 Cas No. | (3S)-Morpholine-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 5. eMolecules Morpholine-3-carboxylic acid amide hydrochloride | 1101822-34-7 | Fisher Scientific [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1187929-04-9|(S)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 8. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 9. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 10. N-(3-hydroxyphenyl)this compound | RUO [benchchem.com]

- 11. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Morpholine-3-carboxamide: A Versatile Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates. Among the vast array of morpholine-based structures, chiral morpholine-3-carboxamide stands out as a particularly valuable building block. Its inherent chirality and versatile functional handles—a secondary amine, a carboxamide, and the morpholine oxygen—provide a rich platform for the stereoselective synthesis of complex molecules with diverse biological activities. This technical guide offers a comprehensive overview of the synthesis, chiral resolution, and application of this compound in drug discovery, with a focus on its utility in the development of targeted therapies such as kinase inhibitors.

Synthesis of this compound: Racemic and Enantioselective Approaches

The synthesis of this compound can be approached through both racemic and enantioselective strategies. The choice of method often depends on the desired final product and the feasibility of chiral resolution versus asymmetric synthesis.

Enantioselective Synthesis from Chiral Pool Precursors

A common and efficient method for the synthesis of enantiomerically pure this compound utilizes readily available chiral starting materials, such as the amino acid serine. The synthesis of (S)-morpholine-3-carboxylic acid from L-serine provides a clear pathway to the corresponding (S)-carboxamide. A similar route can be envisioned starting from D-serine to obtain the (R)-enantiomer.

Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine [1][2]

This multi-step synthesis involves the protection of the amino and carboxyl groups of L-serine, followed by N-alkylation and subsequent cyclization.

-

Protection of L-serine: L-serine is first converted to its tert-butyl ester to protect the carboxylic acid. This is typically achieved by reacting L-serine with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.

-

N-Acylation: The amino group of the L-serine tert-butyl ester is then acylated with chloroacetyl chloride in a suitable solvent such as dichloromethane.

-

Cyclization: The N-chloroacetyl-L-serine tert-butyl ester undergoes intramolecular cyclization upon treatment with a base, such as sodium ethoxide in toluene, to yield (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.

-